Chemical structure and physical properties of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline
Chemical structure and physical properties of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline
An In-depth Technical Guide to rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline
This guide provides a comprehensive technical overview of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline, a proline analogue of significant interest in medicinal chemistry and peptide science. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Structural Elucidation
Proline is a unique proteinogenic amino acid due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide. This feature restricts the conformational flexibility of the peptide backbone, making proline a critical residue for stabilizing secondary structures like β-turns and polyproline helices.[1] Consequently, synthetic proline analogues are powerful tools for modulating the structure, stability, and biological activity of peptides and peptidomimetics.[1]
The compound rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline (CAS No. 61406-66-4) is a derivative where the proline amine is protected by a tert-butoxycarbonyl (Boc) group and a methyl group is introduced at the C3 position of the pyrrolidine ring.[2]
Decoding the Nomenclature and Stereochemistry
The nomenclature of this compound can be ambiguous and requires careful interpretation. Let's break it down:
-
L-proline: This designates the natural stereochemistry at the α-carbon (C2), which is (S).
-
(3S): This specifies the absolute configuration at the C3 position where the methyl group is attached.
-
rac- (racemic): This indicates a 1:1 mixture of enantiomers.
A molecule with two chiral centers, C2 and C3, can exist as up to four stereoisomers. The relative orientation of the C2-carboxyl group and the C3-methyl group defines them as either cis or trans.
-
(2S, 3S)-3-methylproline: The substituents are on the same side of the ring plane, designated as the cis diastereomer .
-
(2S, 3R)-3-methylproline: The substituents are on opposite sides, designated as the trans diastereomer .
The name "rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline" describes the (2S, 3S) isomer but includes the "rac" prefix. This suggests the compound is a racemic mixture of the cis diastereomer: a 1:1 mixture of (2S, 3S)-1-Boc-3-methylproline and its enantiomer, (2R, 3R)-1-Boc-3-methylproline . This guide will focus on this racemic cis compound.
Physicochemical Properties
Specific experimental data for rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is not widely published. The properties are summarized below, with values for the parent compound, N-Boc-L-proline, provided for comparison.
| Property | Value for rac-(3S)-1-Boc-3-methyl-L-proline | Value for N-Boc-L-proline | Reference |
| CAS Number | 61406-66-4 | 15761-39-4 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | C₁₀H₁₇NO₄ | |
| Molecular Weight | 229.27 g/mol | 215.25 g/mol | |
| Appearance | White to off-white solid (predicted) | White to off-white crystalline powder | [3] |
| Melting Point | Data not available | 132-134 °C | [3] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMSO) | Soluble in DMSO, Ethyl Acetate | [3] |
| Optical Rotation | [α] = 0° (as a racemate) | [α]D²⁵ = -59.8° to -61.6° (c=1, acetic acid) | [3] |
Synthesis and Purification
The synthesis of 3-substituted prolines can be approached through various routes, often involving multi-step sequences starting from precursors like 3-hydroxyproline or pyroglutamic acid.[1][4] A representative strategy for obtaining the target racemic compound is outlined below.
Representative Synthetic Workflow
A common approach involves the synthesis of 3-methylproline followed by N-protection. The synthesis of the proline analogue itself can be achieved via methods that may yield mixtures of cis and trans isomers, which require subsequent separation.[4]
Experimental Protocol: N-Boc Protection
This protocol describes the final step of the synthesis: the protection of the secondary amine of rac-cis-3-methylproline. This is a standard and robust procedure in peptide chemistry.[3][]
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group ideal for peptide synthesis.[][6] It is stable to a wide range of reaction conditions but can be removed cleanly with acids like trifluoroacetic acid (TFA). Di-tert-butyl dicarbonate, (Boc)₂O, is the most common reagent for its installation. A base is required to deprotonate the amine, increasing its nucleophilicity to attack the (Boc)₂O.
Step-by-Step Methodology:
-
Dissolution: Dissolve rac-cis-3-methylproline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to raise the pH to ~10.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold, dilute solution of HCl or KHSO₄.
-
The product will often precipitate or can be extracted with an organic solvent like ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals confirming the structure. Based on related compounds, expected shifts (in CDCl₃ or DMSO-d₆) are: a large singlet around 1.4 ppm (9H, Boc group), a doublet for the C3-methyl group, and a series of multiplets for the diastereotopic protons of the pyrrolidine ring.[7][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include those for the carboxyl carbon (~175 ppm), the Boc carbonyl (~154 ppm), the Boc quaternary carbon (~80 ppm), and distinct signals for the five pyrrolidine ring carbons and the C3-methyl carbon.[7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Infrared (IR) Spectroscopy: Expect strong carbonyl stretching bands around 1740 cm⁻¹ (carboxylic acid C=O) and 1690 cm⁻¹ (Boc C=O).
Chiral Analysis: Enantiomeric Resolution
As the compound is a racemate, a crucial validation step is to confirm the 1:1 ratio of enantiomers. This is achieved using chiral chromatography.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by utilizing a chiral stationary phase (CSP).[9][10] The CSP interacts diastereomerically with each enantiomer, leading to different retention times. Polysaccharide-based columns are highly effective for separating proline derivatives.[11][12]
Step-by-Step HPLC Protocol:
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common starting point is 90:10:0.1 (v/v/v) Hexane:Ethanol:TFA.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample. The racemate should resolve into two peaks with equal areas, corresponding to the (2S, 3S) and (2R, 3R) enantiomers.
Applications in Research and Drug Development
The introduction of a methyl group at the C3 position of proline provides a powerful tool for fine-tuning peptide and protein properties.
-
Conformational Constraint: The C3-methyl group further restricts the pyrrolidine ring pucker, influencing the local backbone dihedral angles (Φ, Ψ) of the peptide. This can be used to stabilize specific secondary structures, such as β-turns, which are critical for molecular recognition events.[1][13]
-
Metabolic Stability: Proline residues can be sites of enzymatic degradation. Alkyl substitution on the ring can sterically hinder the approach of proteases, thereby increasing the metabolic half-life of a peptide therapeutic.[14]
-
Modulating Cis/Trans Isomerism: The equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond is a key determinant of protein folding and function. Substituents on the proline ring can bias this equilibrium, providing a mechanism to control the conformational landscape of a peptide.[1]
-
Structure-Activity Relationship (SAR) Studies: By incorporating 3-methylproline into a biologically active peptide, researchers can probe the importance of the native proline's conformation for receptor binding and activity. This provides critical insights for the rational design of more potent and selective drug candidates.[15]
Safety, Handling, and Storage
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended.
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